molecular formula C33H42ClN3O14 B606931 Dactylocycline D CAS No. 146064-00-8

Dactylocycline D

Cat. No.: B606931
CAS No.: 146064-00-8
M. Wt: 740.1 g/mol
InChI Key: VFTDFPDDNYOKOT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dactylocycline D involves a complex glycosylation process. The biosynthetic pathway includes the use of TetR/MarR-transporter enzymes as probes to identify potential tetracycline gene clusters in the actinobacteria genome . The process is refined through phylogenetic analysis of chain length factors, leading to the isolation and characterization of the compound .

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Dactylosporangium species. The fermentation products are then purified to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: Dactylocycline D undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Properties

CAS No.

146064-00-8

Molecular Formula

C33H42ClN3O14

Molecular Weight

740.1 g/mol

IUPAC Name

[[6-[[9-carbamoyl-4-chloro-7-(dimethylamino)-1,6a,10,10a,12-pentahydroxy-3-methoxy-5-methyl-8,11-dioxo-6,7-dihydro-5aH-tetracen-5-yl]oxy]-3-methoxy-2,4-dimethyloxan-4-yl]amino] acetate

InChI

InChI=1S/C33H42ClN3O14/c1-12-28(48-8)30(3,36-51-13(2)38)11-17(49-12)50-31(4)14-10-32(45)25(37(5)6)24(41)20(29(35)44)27(43)33(32,46)26(42)18(14)23(40)19-15(39)9-16(47-7)22(34)21(19)31/h9,12,14,17,25,28,36,39-40,43,45-46H,10-11H2,1-8H3,(H2,35,44)

InChI Key

VFTDFPDDNYOKOT-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2(c3c(c(cc(c3Cl)OC)O)C(=O)C4=C(C5(C(=O)C(=C(C(C5(CC42)O)N(C)C)O)C(=O)N)O)O)C)(C)NOC(=O)C)OC

Canonical SMILES

CC1C(C(CC(O1)OC2(C3CC4(C(C(=O)C(=C(C4(C(=O)C3=C(C5=C2C(=C(C=C5O)OC)Cl)O)O)O)C(=O)N)N(C)C)O)C)(C)NOC(=O)C)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dactylocycline D; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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